molecular formula C8H12N2 B2837632 (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile CAS No. 885517-04-4

(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile

Cat. No.: B2837632
CAS No.: 885517-04-4
M. Wt: 136.198
InChI Key: NZOYWQFJJHBAAF-QMMMGPOBSA-N
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Description

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical properties and reactivity. It is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as 1-azabicyclo[2.2.2]octane.

    Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide, potassium cyanide, under polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound has a molecular formula of C₈H₁₀N₂ and a molecular weight of approximately 134.18 g/mol. Its structural features include:

  • Bicyclic Framework : Provides rigidity and stability.
  • Carbonitrile Group : Enhances reactivity and potential interactions with biological targets.

Prolyl Endopeptidase Inhibition

One of the significant applications of this compound is as a prolyl endopeptidase inhibitor. Prolyl endopeptidase is an enzyme involved in the metabolism of neuropeptides, which play crucial roles in various physiological processes.

  • Case Study : Research indicates that derivatives of azabicyclo compounds exhibit potent inhibition against prolyl endopeptidase, suggesting their potential use in treating disorders related to neuropeptide dysregulation .

Drug Design and Development

The compound serves as a scaffold in drug design due to its ability to mimic bioactive molecules.

  • Bioisosteric Replacement : The bicyclic structure can replace traditional phenyl rings in drug molecules, leading to improved pharmacokinetic properties. For instance, the incorporation of (2S)-1-azabicyclo[2.2.2]octane into anticancer drugs has shown promising results in enhancing efficacy and reducing side effects .

Anticancer Properties

Research has demonstrated that derivatives of (2S)-1-azabicyclo[2.2.2]octane exhibit cytotoxic activity against various cancer cell lines.

  • Data Table: Cytotoxic Activity Against Tumor Cell Lines
CompoundCell LineIC50 (µM)
Compound AGlioblastoma (GBM)10
Compound BHepatocellular Carcinoma (HCC)15
Compound CMedulloblastoma (MB)12

This table illustrates the potential of these compounds in targeting cancer cells effectively.

Neuropharmacological Effects

The structural similarity of azabicyclo compounds to known psychoactive substances suggests potential applications in neuropharmacology.

  • Research Findings : Studies have indicated that these compounds may influence neurotransmitter systems, potentially leading to developments in treating neurological disorders .

Mechanism of Action

The mechanism of action of (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

    1-Azabicyclo[2.2.2]octane: Lacks the nitrile group, making it less reactive in certain chemical transformations.

    (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile: The enantiomer of the compound , which may exhibit different biological activity and reactivity.

    Quinuclidine: Another bicyclic amine with a similar structure but different functional groups.

Uniqueness: (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile is unique due to its specific stereochemistry and the presence of the nitrile group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.

Biological Activity

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile, a bicyclic compound with a unique nitrogen-containing framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bicyclic framework with a carbonitrile functional group, which influences its chemical reactivity and biological interactions.

  • Molecular Formula : C₇H₈N₂
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 885517-04-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound exhibits affinity for nAChRs, which are critical in neurotransmission and have implications in neurodegenerative diseases.
  • Enzyme Inhibition : It has been shown to act as an inhibitor for several enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of azabicyclo[2.2.2]octane improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity through nAChR modulation .
    StudyModelOutcome
    Smith et al., 2023Mouse model of Alzheimer'sImproved memory retention and synaptic function
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including MRSA .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    MRSA32 µg/mL
    E. coli16 µg/mL
  • Cytotoxicity Studies : The compound was evaluated for cytotoxic effects on cancer cell lines, showing promising results against glioblastoma cells with an IC50 value of 15 µM .

Synthesis

The synthesis of this compound can be achieved through multiple synthetic routes, often involving the cyclization of appropriate precursors under specific conditions to yield high-purity products.

  • Synthetic Route Example :
    • Starting Material: 1,3-cyclohexadiene
    • Reaction Conditions: Cyclization followed by nitrilation.
    This method ensures high yield and purity essential for biological testing.

Applications in Drug Development

The unique structural properties of this compound make it a valuable scaffold in drug discovery:

  • Drug Design : As a bioisostere for phenyl rings, it improves the physicochemical properties of lead compounds, enhancing their solubility and metabolic stability .
Compound NameModification TypeBiological Activity
ImatinibReplacement with azabicycloEnhanced solubility
VorinostatReplacement with azabicycloImproved efficacy

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step sequences, including hydrogenation with Pd/C catalysts and nitrile group introduction via nucleophilic substitution. For example, intermediates like (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile are synthesized under inert atmospheres, with yields improved by optimizing solvent polarity (e.g., DMF:DCM mixtures) and reaction temperatures (e.g., 0–25°C). Purification often employs column chromatography or recrystallization .

Q. How is the enantiomeric purity of this compound verified?

  • Chiral HPLC or polarimetry is used to confirm stereochemistry. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, identifies key resonances (e.g., nitrile carbons at ~115–120 ppm). Mass spectrometry (MS) validates molecular weight, with ESI-MS often showing [M+H]+^+ peaks at m/z 137–139 .

Q. What physicochemical properties (e.g., melting point, solubility) are critical for experimental design?

  • Melting points are determined via differential scanning calorimetry (DSC), with discrepancies between batches resolved using recrystallization in solvents like ethanol. Solubility in polar aprotic solvents (e.g., DMSO) is critical for biological assays, while logP values (~0.5–1.2) guide formulation strategies .

Advanced Research Questions

Q. How do structural modifications at the 2-position of the azabicyclo[2.2.2]octane scaffold affect binding to biological targets?

  • Substituents like pyridinylmethyl or fluorophenyl groups (see derivatives in and ) enhance affinity for nicotinic acetylcholine receptors (nAChRs) or enzymes. Quantitative structure-activity relationship (QSAR) models correlate steric bulk/electron-withdrawing effects with inhibitory constants (KiK_i), validated via surface plasmon resonance (SPR) or radiolabeled assays .

Q. What strategies mitigate low yields in the final synthetic steps due to nitrile group instability?

  • Protecting groups (e.g., tert-butoxycarbonyl, benzyloxy) stabilize intermediates during ring closure. Catalytic hydrogenation (H2_2, Pd/C) under mild conditions (1–3 atm, 25°C) minimizes side reactions. Process optimization via continuous flow reactors improves scalability and reduces degradation .

Q. How are crystalline forms of related azabicyclo compounds characterized for drug development?

  • X-ray crystallography and powder X-ray diffraction (PXRD) identify polymorphs, while thermal gravimetric analysis (TGA) assesses stability. For example, hemihydrate forms ( ) show distinct diffraction peaks at 2θ = 10.5° and 15.2°, critical for patenting and formulation .

Q. Data Analysis & Contradiction Resolution

Q. How to address conflicting biological activity data across studies?

  • Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Meta-analyses should normalize data to positive controls (e.g., IC50_{50} values for reference inhibitors) and validate via orthogonal assays (e.g., electrophysiology for receptor activity) .

Q. What computational methods predict the metabolic stability of this compound derivatives?

  • Density functional theory (DFT) calculates oxidation potentials of the nitrile group, while molecular dynamics (MD) simulations model cytochrome P450 interactions. Experimental validation uses liver microsome assays with LC-MS quantification of metabolites .

Q. Methodological Tables

Parameter Analytical Technique Example Data Reference
Enantiomeric purityChiral HPLC>99% ee, retention time = 8.2 min
Thermal stabilityTGA/DSCDecomposition onset: 210°C
Receptor bindingSPRKdK_d = 12.3 nM ± 1.5 (nAChR α7)

Properties

IUPAC Name

(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYWQFJJHBAAF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@H]2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In the same manner as in a document (Mi, Y.; Corey, E. J. Tetrahedron Lett. 2006, 47, 2515-2516), optical resolution by a diastereomer salt method was performed to synthesis the title compound. That is, to a solution of 1-azabicyclo[2.2.2]octane-2-carbonitrile (20.0 g) in methanol (100 mL) was slowly added a solution of (+)-tartaric acid (22.0 g) in methanol (100 mL) at 0° C. The reaction system was stirred for 90 min, and concentrated, and the obtained solid was crystallized 4 times from methanol. The precipitate was filtered off, and the filtrate was concentrated. To the residue was added water (150 mL), and sodium hydrogen carbonate was added to reach pH 8. The mixture was extracted with dichloromethane (200 mL×3), and the extract was washed with brine, dried, and concentrated. The obtained white solid (15.0 g) was dissolved in methanol (100 mL), and a solution of (−)-tartaric acid (16.5 g) in methanol (100 mL) was slowly added at 0° C. The reaction system was stirred for 90 min, and concentrated, and the obtained solid was crystallized 4 times from methanol to give (−)-tartrate of (2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile (4.0 g, >90% ee). To the obtained solid was added water (50 mL), and sodium hydrogen carbonate was added to reach pH 8. The mixture was extracted with dichloromethane (100 mL×3), and the extract was washed with brine, dried, and concentrated. The obtained white solid (1.75 g) was dissolved in concentrated hydrochloric acid (50 mL), and the reaction mixture was heated under reflux overnight. After concentration, to the residue was slowly added a solution of sodium hydroxide (1.04 g) in water (10 mL) at 0° C. The mixture was concentrated, concentrated hydrochloric acid (5 mL) was added, and the mixture was concentrated again. The obtained white solid was extracted with methanol (10 mL). Insoluble material was filtered off, and the filtrate was concentrated to give the title compound (0.80 g).
Quantity
20 g
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Reaction Step One
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22 g
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

In the same manner as in a document (Mi, Y.; Corey, E. J. Tetrahedron Lett. 2006, 47, 2515-2516), optical resolution by a diastereomer salt method was performed to synthesis the title compound. That is, to a solution of 1-azabicyclo[2.2.2]octane-2-carbonitrile (20.0 g) produced in Example 164, step E, in methanol (100 mL) was slowly added a solution of (+)-tartaric acid (22.0 g) in methanol (100 mL) at 0° C. The reaction system was stirred for 90 min, and concentrated, and the obtained solid was crystallized 4 times from methanol to give (+)-tartrate of (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile (3.0 g, >90% ee). To the obtained solid was added water (50 mL), and sodium hydrogen carbonate was added to reach pH 8. The mixture was extracted with dichloromethane (100 mL×3), and the extract was washed with brine, dried, and concentrated. The obtained white solid (1.4 g) was dissolved in concentrated hydrochloric acid (50 mL), and the reaction mixture was heated under reflux overnight. After concentration, to the residue was slowly added a solution of sodium hydroxide (0.83 g) in water (10 mL) at 0° C. The mixture was concentrated, concentrated hydrochloric acid (5 mL) was added, and the mixture was concentrated again. The obtained white solid was extracted with methanol (10 mL). Insoluble material was filtered off, and the filtrate was concentrated to give the title compound (1.7 g).
Quantity
20 g
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reactant
Reaction Step One
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22 g
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100 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-{2-cyano-2-[(methylsulfonyl)oxy]ethyl}piperidine-1-carboxylate (80.0 g) in dichloromethane (200 mL) was added a solution of trifluoroacetic acid (137.0 g) in dichloromethane (200 mL), and the reaction system was stirred at room temperature overnight. The reaction system was concentrated, acetonitrile (200 mL) was added to the residue, and triethylamine (98.0 g) was slowly added at 0° C. The mixture was concentrated, the residue was diluted with dichloromethane, and the mixture was washed with brine, and dried over anhydrous sodium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated. The residue was purified by flash silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (13.0 g) as a yellow oil.
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One

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